molecular formula C9H12BrN B1268983 3-Bromo-2,4,6-trimethylaniline CAS No. 82842-52-2

3-Bromo-2,4,6-trimethylaniline

Cat. No. B1268983
CAS RN: 82842-52-2
M. Wt: 214.1 g/mol
InChI Key: MVLMPTBHZPYDBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 3-Bromo-2,4,6-trimethylaniline has been explored through various chemical pathways, including palladium-catalyzed Suzuki cross-coupling reactions. For instance, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has been achieved in considerable yields through Suzuki cross-coupling reactions, demonstrating the feasibility of incorporating various functional groups under specific conditions (Rizwan et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often involves the use of Density Functional Theory (DFT) to determine the structural characteristics of synthesized analogs. For example, DFT investigations performed on various analogs synthesized through Suzuki cross-coupling reactions provide insights into their frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), contributing to a deeper understanding of the molecular structure of these compounds (Rizwan et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-Bromo-2,4,6-trimethylaniline derivatives can lead to the formation of compounds with diverse properties. The reactivity of these compounds towards different reagents highlights their potential in various chemical syntheses. For example, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde under specific conditions resulted in the formation of targeted compounds with high yield, showcasing the compound's versatile reactivity and potential for further functionalization (Rizwan et al., 2021).

Physical Properties Analysis

The physical properties of 3-Bromo-2,4,6-trimethylaniline and its derivatives, such as melting points and thermal stability, are crucial for their application in material science and chemical synthesis. Compounds exhibiting considerable thermal stability at high temperatures close to their melting points indicate their suitability for various industrial applications (M’thiruaine et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Bromo-2,4,6-trimethylaniline derivatives, including their reactivity descriptors like ionization energy, electron affinity, chemical hardness, and index of nucleophilicity, have been calculated to understand their reactivity patterns. These properties are essential for predicting the behavior of these compounds in various chemical reactions, offering insights into their potential uses in synthetic chemistry (Rizwan et al., 2021).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclization and Heterocycles Formation: 3-Bromo-2,4,6-trimethylaniline is used in synthesizing various heterocycles. The reaction with acrylic and itaconic acids produces N-substituted β-alanines, which can be converted into derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone (Mickevičius & Patupaite, 2000).

Medical and Biological Research

  • Hepatobiliary Imaging: A compound named 3-bromo-(2,4,6-trimethylphenylcarbamoylmethyl) iminodiacetic acid (3-bromo-2,4,6-trimethyl HIDA) synthesized from 3-Bromo-2,4,6-trimethylaniline shows promise for hepatobiliary imaging. This compound, when labeled with 99m Tc, demonstrates high hepatic specificity and rapid clearance from blood circulation (Nurmatov et al., 2007).

Electrochemical Studies

  • Electrochemical Oxidation: The electrochemical oxidation of 2,4,6-tribromoaniline, a compound related to 3-Bromo-2,4,6-trimethylaniline, has been investigated in acetonitrile solution, contributing to understanding the electrochemical behavior of brominated anilines (Kádár et al., 2001).

Chemistry and Materials Science

  • Benzocyclotrimers Synthesis: 3-Bromo-2,4,6-trimethylaniline is involved in the synthesis of functionalized benzocyclotrimers, important in various chemical synthesis processes (Dalkılıç et al., 2009).
  • Dyeing Properties and Color Analysis: It's used in the synthesis of acid dyes derived from 1-amino-4-bromo-anthraquinone-2-sulphonic acid and arylamines, affecting color and dyeing properties (Zhang & Hou, 1996).

Safety And Hazards

3-Bromo-2,4,6-trimethylaniline is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

3-bromo-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLMPTBHZPYDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350868
Record name 3-Bromo-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4,6-trimethylaniline

CAS RN

82842-52-2
Record name 3-Bromo-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,4,6-trimethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C OK-JA, G HUI-JEONG, C SANG-MU… - Nuclear Engineering …, 2005 - koreascience.kr
N-(3-bromo-2, 4, 6-trimethylacetanilide) iminodiacetic acid (BrTIDA) was synthesized using nitrilotriacetic anhydride prepared in situ, and lyophilized vials were prepared which …
Number of citations: 3 koreascience.kr
M Nabati, A Maghsoudloo-Mahalli… - journals.iau.ir
This article presents the novel method for synthesis of the N-[2, 4, 6-trimethyl-3-bromoacetanilid] iminodiacetic acid (bromo-HIDA, or Br-HIDA) compound in two steps. The Technetium-…
Number of citations: 3 journals.iau.ir
AM Maj, L Delaude, A Demonceau, AF Noels - Tetrahedron, 2007 - Elsevier
A small library of meta- and para-biphenylamines substituted by various alkyl, alkoxy, phenoxy, or halogeno groups on their aromatic rings was synthesized via Suzuki–Miyaura cross-…
Number of citations: 8 www.sciencedirect.com
AV Lipeeva, DO Zakharov, YV Gatilov… - …, 2019 - Wiley Online Library
A convenient protocol for the rapid and efficient synthesis of 3‐bromopeuruthenicin 2 from plant coumarin peuruthenicin 1 is described. Coumarin 2 have been successfully reacted with …
R Jana, TP Pathak, MS Sigman - Chemical reviews, 2011 - ACS Publications
Transition metal-catalyzed cross-coupling reactions of organic electrophiles and organometallic reagents have emerged as a tremendously powerful synthetic tool, and the …
Number of citations: 062 pubs.acs.org
E Mikiciuk-Olasik, I Bilichowski… - Die Pharmazie-An …, 2006 - researchgate.net
A reversed-phase HPLC method has been developed for the estimation of purity and quantitative determination of mebrofenin UV detection at 205 nm was used. The stability of …
Number of citations: 5 www.researchgate.net

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